molecular formula C16H15NO3 B15198904 (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide

(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide

Cat. No.: B15198904
M. Wt: 269.29 g/mol
InChI Key: MBLZKSXOWMOQPK-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with aniline in the presence of a base, followed by the addition of acrylamide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on the target. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one
  • (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one

Comparison:

  • (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide is unique due to the presence of the acrylamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
  • (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one lacks the acrylamide group and has different chemical properties and applications.
  • (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one has a longer carbon chain and different functional groups, leading to variations in its chemical behavior and potential uses.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO3/c1-20-15-11-12(7-9-14(15)18)8-10-16(19)17-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19)/b10-8+

InChI Key

MBLZKSXOWMOQPK-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.